molecular formula C18H22FN5O B2964647 N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide CAS No. 2326194-73-2

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide

Numéro de catalogue: B2964647
Numéro CAS: 2326194-73-2
Poids moléculaire: 343.406
Clé InChI: NIRHBMLFZVODLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrimidine core substituted with:

  • 4,6-dimethyl groups at positions 4 and 6,
  • 4-methylpiperazin-1-yl at position 2,
  • 3-fluorobenzamide at position 4.

The pyrimidine scaffold is widely utilized in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases or receptors. The 4-methylpiperazine moiety enhances solubility via its basic nitrogen, while the 3-fluorobenzamide group introduces steric and electronic effects that may influence binding specificity.

Propriétés

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-12-16(22-17(25)14-5-4-6-15(19)11-14)13(2)21-18(20-12)24-9-7-23(3)8-10-24/h4-6,11H,7-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRHBMLFZVODLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-aminopyrimidine and 3-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Applications De Recherche Scientifique

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following analogs were identified from synthetic chemistry catalogs and medicinal chemistry literature (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide Pyrimidine 4,6-dimethyl; 2-(4-methylpiperazinyl); 5-(3-fluorobenzamide) 356 Fluorobenzamide, methylpiperazine Kinase inhibition, CNS therapeutics (speculative)
N-(2-chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide () Pyrimidine 4,6-dimethyl; 2-(methylsulfanyl); 5-(propanamide linked to chloro-fluorophenyl) 381.5 Methylsulfanyl, chloro-fluorophenyl Antimicrobial or antiproliferative agents (speculative)
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide () Pyridine 5-trifluoromethyl; 6-(4-methylpiperazinyl); 4-(N,N-dimethylbenzamide) 405 Trifluoromethyl, methylpiperazine Oncology (e.g., kinase inhibitors)

Functional and Pharmacological Insights

Substituent Effects on Solubility and Bioavailability
  • Methylpiperazine vs.
  • Fluorobenzamide vs. Trifluoromethyl : The 3-fluorobenzamide in the target compound offers moderate lipophilicity, balancing solubility and membrane penetration. In contrast, the trifluoromethyl group in the pyridine-based analog () significantly increases lipophilicity, which may enhance metabolic stability but raise toxicity risks .
Electronic and Steric Influences
  • Dimethyl groups on the pyrimidine core (target compound) provide steric hindrance, which could modulate selectivity against off-target proteins .
Therapeutic Implications
  • Kinase Inhibition : Both the target compound and the pyridine-based analog () share structural motifs (e.g., aromatic cores with basic side chains) common in kinase inhibitors like imatinib .

Activité Biologique

Overview

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential therapeutic applications. The compound features a pyrimidine ring with dimethyl and piperazine substitutions, which contribute to its biological activity.

Chemical Structure

The chemical structure of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide can be represented as follows:

C14H23N5O Molecular Formula \text{C}_{14}\text{H}_{23}\text{N}_{5}\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. It is known to inhibit certain tyrosine kinases, which play crucial roles in cell proliferation and survival. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Antitumor Activity

Research indicates that N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's efficacy is linked to its ability to modulate signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2Inhibition of EGFR signaling
MCF7 (Breast Cancer)3.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Inhibition of tyrosine kinases

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of nicotinamide adenine dinucleotide kinase (NADK), which is critical for maintaining cellular NADPH levels . This inhibition can destabilize other enzymes such as dihydrofolate reductase (DHFR), leading to reduced cell growth.

Case Studies

Case Study 1: Inhibition of RET Kinase

A study evaluated the effect of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide on RET kinase activity. The compound was found to significantly inhibit RET kinase both at the molecular and cellular levels, demonstrating moderate to high potency in ELISA-based assays. This finding suggests its potential as a lead compound for developing RET inhibitors in cancer therapy .

Case Study 2: Anti-Virulence Properties

Another investigation focused on the anti-virulence properties of the compound against pathogenic bacteria. It was found that the compound could protect macrophages from intoxication by bacterial toxins, indicating its potential application in treating infections caused by virulent strains .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide?

  • Methodology : The compound can be synthesized via coupling reactions between substituted pyrimidine intermediates and fluorobenzamide derivatives. Key steps include:
  • Piperazine functionalization : Introduce the 4-methylpiperazine group to the pyrimidine ring using nucleophilic substitution under reflux conditions with catalysts like triethylamine .
  • Amide bond formation : Couple the pyrimidine intermediate with 3-fluorobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yield and purity .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Methodology :
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Validate molecular weight (e.g., m/z detection) and purity (>98% at 215/254 nm) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, piperazine protons appear as broad singlets (δ 2.4–3.0 ppm), while aromatic fluorobenzamide protons show coupling patterns (e.g., δ 7.4–8.1 ppm) .
  • Elemental Analysis : Verify stoichiometry (C, H, N) to confirm synthesis accuracy .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodology :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the fluorine substituent .

Advanced Research Questions

Q. How can structural discrepancies in NMR data be resolved during characterization?

  • Methodology :
  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals, particularly for piperazine protons and fluorobenzamide aromatic regions .
  • Comparative Analysis : Cross-reference chemical shifts with structurally analogous compounds (e.g., piperazine-containing pyrimidines in and ). For example, methyl groups on pyrimidine typically resonate at δ 2.4–2.7 ppm .

Q. What role do specific substituents (e.g., fluorine, piperazine) play in modulating biological activity?

  • Methodology :
  • Fluorine Contribution : Enhances metabolic stability and bioavailability via reduced CYP450 metabolism. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .
  • Piperazine Role : Improves solubility and target binding through hydrogen bonding. Perform molecular docking studies to assess interactions with receptors (e.g., kinases or GPCRs) .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodology :
  • Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC or HATU) for amide bond formation efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., acetonitrile/water mixtures) to reduce side reactions .
  • Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Methodology :
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., fluorine, methyl groups) to identify outliers .
  • Metabolite Profiling : Use LC-MS/MS to detect unexpected metabolites that may explain reduced efficacy .
  • Crystallography : Obtain X-ray structures of the compound bound to its target to validate docking predictions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.